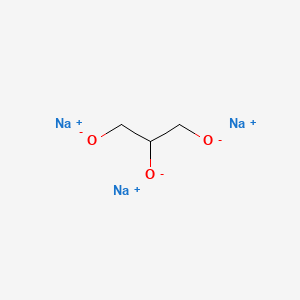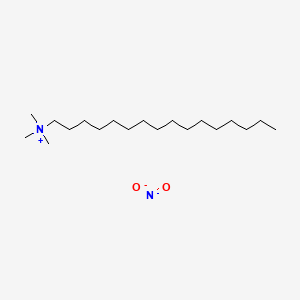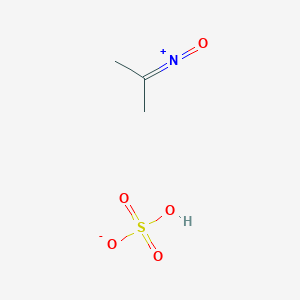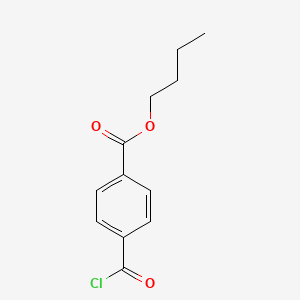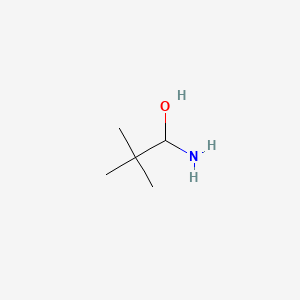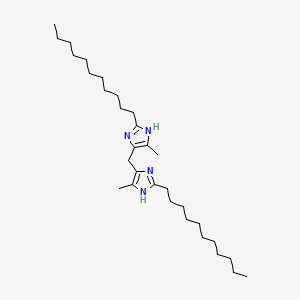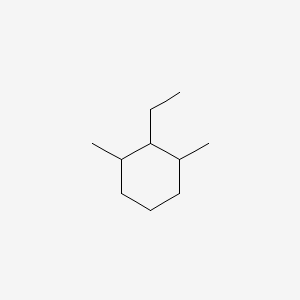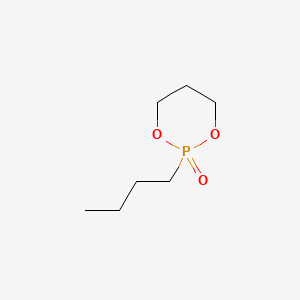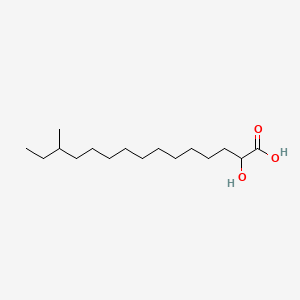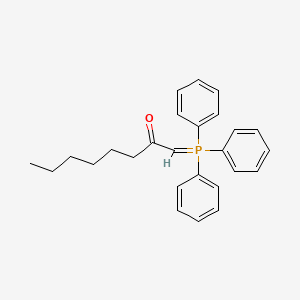
1-(Triphenylphosphoranylidene)octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Triphenylphosphoranylidene)octan-2-one: is an organophosphorus compound with the molecular formula C26H29OP . It is known for its unique structure, which includes a phosphoranylidene group attached to an octan-2-one backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Triphenylphosphoranylidene)octan-2-one can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with a carbonyl compound. The typical reaction conditions include:
Reagents: Triphenylphosphine, an alkyl halide (such as octyl bromide), and a base (such as sodium hydride).
Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Wittig reaction remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Triphenylphosphoranylidene)octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into corresponding phosphines.
Substitution: The phosphoranylidene group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation Products: Phosphine oxides.
Reduction Products: Corresponding phosphines.
Substitution Products: New organophosphorus compounds with modified functional groups.
Scientific Research Applications
1-(Triphenylphosphoranylidene)octan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Triphenylphosphoranylidene)octan-2-one involves its ability to act as a nucleophile in various chemical reactions. The phosphoranylidene group is highly reactive, allowing it to participate in the formation of new chemical bonds. This reactivity is due to the presence of the phosphorus atom, which can stabilize negative charges and facilitate nucleophilic attacks.
Comparison with Similar Compounds
- 1-(Triphenylphosphoranylidene)propan-2-one
- 1-(Triphenylphosphoranylidene)butan-2-one
- 1-(Triphenylphosphoranylidene)pentan-2-one
Comparison: 1-(Triphenylphosphoranylidene)octan-2-one is unique due to its longer carbon chain, which can influence its reactivity and solubility. Compared to shorter-chain analogs, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications where longer carbon chains are advantageous.
Properties
CAS No. |
41692-90-4 |
|---|---|
Molecular Formula |
C26H29OP |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(triphenyl-λ5-phosphanylidene)octan-2-one |
InChI |
InChI=1S/C26H29OP/c1-2-3-4-8-15-23(27)22-28(24-16-9-5-10-17-24,25-18-11-6-12-19-25)26-20-13-7-14-21-26/h5-7,9-14,16-22H,2-4,8,15H2,1H3 |
InChI Key |
HENGQDHJJRVEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


